D-Enantiomer Protease Resistance: >10 kcal/mol Binding Affinity Reduction Relative to L-Peptide
Incorporation of the D-amino acid residue (which Fmoc-R-2-aminoheptanoic acid delivers upon deprotection) confers dramatic protease resistance relative to the corresponding L-amino acid residue. In a molecular dynamics study of cationic antimicrobial heptapeptides, L→D chirality conversion severely compromised peptide:protease (trypsin) binding affinity by ≥10 kcal/mol, resulting in complete protease resistance of the all-D peptides [1]. This differential stability derives from altered geometry of the scissile peptide carbonyl relative to the catalytic triad (H57, D102, S195) in the D-peptide:protease complex, which adopts an inactive conformation [1].
| Evidence Dimension | Peptide:protease binding free energy (ΔG) |
|---|---|
| Target Compound Data | D-peptide:protease binding affinity reduced by ≥10 kcal/mol (inactive conformation) |
| Comparator Or Baseline | L-peptide (corresponding S-enantiomer): active conformation with catalytically competent geometry |
| Quantified Difference | ≥10 kcal/mol reduction in binding affinity; complete protease resistance for all-D peptides |
| Conditions | Molecular dynamics simulation of cationic heptapeptides binding to trypsin; experimental validation with P4C and P5C peptides against ESKAPE pathogens |
Why This Matters
This quantifiable stability difference directly affects peptide half-life in biological assays and in vivo models, making R-configuration mandatory for applications requiring extended duration of action or resistance to enzymatic degradation.
- [1] Sarkar, T., Ghosh, S., Sundaravadivelu, P. K., Pandit, G., Debnath, S., Thummer, R. P., & Satpati, P. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. View Source
